molecular formula C8H5FO3 B15204996 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one

5-Fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15204996
M. Wt: 168.12 g/mol
InChI Key: NXGKJQVJRDCLDK-UHFFFAOYSA-N
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Description

Significance of Benzo[d]mdpi.comresearchgate.netdioxin-4-one Scaffolds in Contemporary Organic Chemistry

The 4H-benzo[d] mdpi.comresearchgate.netdioxin-4-one framework is a privileged scaffold in organic synthesis and medicinal chemistry. rsc.orgnih.gov These compounds are recognized as important intermediates for the synthesis of a wide range of organic molecules, including amides, esters, alcohols, and aldehydes. nih.gov The reactivity of the dioxinone ring allows for various chemical transformations, making it a versatile tool for synthetic chemists.

Furthermore, the benzo[d] mdpi.comresearchgate.netdioxin-4-one core is present in numerous molecules exhibiting significant biological activities. rsc.orgnih.gov Derivatives of this scaffold have been identified as having potential applications as:

Nucleoside base transport inhibitors rsc.orgnih.gov

Topoisomerase I inhibitors rsc.orgnih.gov

Antiplasmodial and cytotoxic agents rsc.orgnih.gov

Insecticides, crop protection agents, and fungicides (for thio-analogs) rsc.orgnih.gov

The synthesis of functionalized benzo[d] mdpi.comresearchgate.netdioxin-4-ones is an active area of research, with various methods being developed to access these valuable compounds. rsc.orgnih.govrsc.org

Overview of Fluorinated Heterocycles in Medicinal and Agrochemical Research

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in both medicinal and agrochemical research due to the unique properties of the fluorine atom. nih.govtandfonline.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a molecule's physicochemical and biological properties. nih.govtandfonline.com

In medicinal chemistry, fluorination can lead to:

Enhanced metabolic stability: The C-F bond is resistant to metabolic oxidation, which can increase a drug's half-life. mdpi.comnih.gov

Improved membrane permeability: Fluorine can increase lipophilicity, potentially enhancing the absorption and transport of a drug in the body. mdpi.comresearchgate.net

Increased binding affinity: The electronic effects of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. nih.govbenthamscience.com

Conformational control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity. researchgate.net

Similarly, in agrochemical research, fluorinated heterocycles are of great importance. nih.govresearchgate.net The introduction of fluorine can improve the efficacy, selectivity, and stability of pesticides. researchgate.net A significant number of commercial agrochemicals contain at least one fluorine atom. researchgate.net

Research Landscape of 5-Fluoro-4H-benzo[d]mdpi.comresearchgate.netdioxin-4-one within the Benzo[d]mdpi.comresearchgate.netdioxinone Family

Direct and extensive research specifically focused on 5-Fluoro-4H-benzo[d] mdpi.comresearchgate.netdioxin-4-one appears to be limited in the currently available scientific literature. However, the broader research landscape for fluorinated benzo[d] mdpi.comresearchgate.netdioxin-4-ones and related fluorinated heterocycles provides a strong rationale for the interest in this particular compound. The synthesis and biological evaluation of various substituted benzo[d] mdpi.comresearchgate.netdioxin-4-ones is an ongoing field of study. rsc.orgnih.gov Given the well-documented benefits of fluorine incorporation in bioactive molecules, it is plausible that the synthesis of 5-Fluoro-4H-benzo[d] mdpi.comresearchgate.netdioxin-4-one would be a logical step in the exploration of this chemical class for potential pharmaceutical or agrochemical applications. Further research would be necessary to synthesize and characterize this compound and to evaluate its specific chemical and biological properties in comparison to its non-fluorinated counterpart and other positional isomers.

Data Tables

Table 1: Key Properties Influenced by Fluorine in Drug Design

PropertyEffect of FluorinationReference
Metabolic StabilityGenerally increased due to the strength of the C-F bond. mdpi.comnih.gov
LipophilicityCan be modulated to enhance membrane permeability. mdpi.comresearchgate.net
Binding AffinityCan be increased through favorable electronic interactions. nih.govbenthamscience.com
pKaCan be altered, affecting the ionization state of the molecule. researchgate.net
ConformationCan be influenced, impacting receptor recognition. researchgate.net

Table 2: Applications of the Benzo[d] mdpi.comresearchgate.netdioxin-4-one Scaffold

Application AreaExamples of Biological ActivityReference
Medicinal ChemistryNucleoside base transport inhibition, Topoisomerase I inhibition, Antiplasmodial and cytotoxic activity rsc.orgnih.gov
Agrochemicals (Thio-analogs)Insecticidal, Crop protection, Fungicidal rsc.orgnih.gov
Synthetic ChemistryVersatile intermediate for the synthesis of amides, esters, alcohols, and aldehydes nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5FO3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-3H,4H2

InChI Key

NXGKJQVJRDCLDK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CC=C2)F)C(=O)O1

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One and Analogues

Classical Approaches to 4H-Benzo[d]rsc.orgnih.govdioxin-4-one Core Construction

The foundational 4H-benzo[d] rsc.orgnih.govdioxin-4-one core is classically synthesized from salicylic (B10762653) acid and its derivatives. nih.gov A prevalent method involves the reaction of a salicylic acid with a suitable one-carbon (C1) source, which forms the methylene (B1212753) bridge of the dioxinone ring.

One common approach utilizes dichloromethane (B109758) (CH₂Cl₂) as the C1 source in the presence of a base. For instance, salicylic acid can be reacted with dichloromethane under basic conditions to yield the 4H-benzo[d] rsc.orgnih.govdioxin-4-one core. nih.gov Another variation of this classical approach employs the reaction of salicylic acids with acetylenic esters, mediated by a copper(I) catalyst in a basic medium, followed by intramolecular cyclization to form the benzodioxinone ring. nih.gov

These classical methods, while effective, often require specific catalysts and reaction conditions. The yields and substrate scope can vary depending on the chosen reagents and the substitution pattern of the salicylic acid precursor.

Multi-Step Synthesis Strategies for 5-Fluoro-4H-benzo[d]rsc.orgnih.govdioxin-4-one

The synthesis of the target molecule, 5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one, is typically achieved through a multi-step process that allows for precise control over the placement of the fluorine atom and other potential substituents.

Formation of the Benzo[d]rsc.orgnih.govdioxin Ring System

A key strategy for the synthesis of 5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one involves starting with a pre-fluorinated precursor, namely 5-fluorosalicylic acid. This commercially available or synthetically accessible starting material already contains the fluorine atom at the desired position on the aromatic ring.

The synthesis of 5-fluorosalicylic acid itself can be accomplished through various routes, such as a multi-step synthesis starting from 4-fluorophenol. This approach ensures the regioselective placement of the fluorine atom.

Once 5-fluorosalicylic acid is obtained, the benzo[d] rsc.orgnih.govdioxin ring system can be constructed using the classical methods described in section 2.1. For example, the reaction of 5-fluorosalicylic acid with a suitable C1 source like dichloromethane or by employing a copper-catalyzed reaction with an acetylenic ester would yield the desired 5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one. nih.gov

Regioselective Introduction of the Fluorine Atom

An alternative to using pre-fluorinated starting materials is the direct and regioselective introduction of a fluorine atom onto the pre-formed 4H-benzo[d] rsc.orgnih.govdioxin-4-one core. This approach, while potentially more atom-economical, presents challenges in controlling the position of fluorination.

Electrophilic fluorinating agents are commonly employed for such transformations. Reagents like N-fluorobenzenesulfonimide (NFSI) are known to be effective for the direct fluorination of various aromatic and heterocyclic systems. academie-sciences.fr The regioselectivity of the fluorination would be dictated by the electronic properties of the 4H-benzo[d] rsc.orgnih.govdioxin-4-one ring system. The electron-donating and -withdrawing nature of the substituents on the aromatic ring would direct the incoming electrophilic fluorine to a specific position. For the synthesis of the 5-fluoro isomer, the electronic directing effects would need to favor substitution at the C5 position.

While direct fluorination of the parent 4H-benzo[d] rsc.orgnih.govdioxin-4-one has not been extensively reported, the fluorination of related 1,3-dioxin-4-ones using elemental fluorine has been documented, suggesting the feasibility of such transformations within this class of compounds. rsc.org

Strategies for Additional Substituent Incorporation (e.g., Alkylation)

Alkylation could potentially be achieved at various positions on the benzodioxinone core, depending on the reaction conditions and the directing effects of the existing substituents (the fluorine atom and the dioxinone ring). For example, deprotonation of an acidic C-H bond followed by reaction with an alkyl halide is a common strategy for alkylation. The specific site of deprotonation would depend on the acidity of the various protons on the ring system.

Modern and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of 4H-benzo[d] rsc.orgnih.govdioxin-4-one and its derivatives.

Catalyst-Free Methods for 4H-Benzo[d]rsc.orgnih.govdioxin-4-ones

A significant advancement in the synthesis of the 4H-benzo[d] rsc.orgnih.govdioxin-4-one core is the development of catalyst-free methods. rsc.org These methods offer a greener alternative to traditional catalyzed reactions by avoiding the use of potentially toxic and expensive metal catalysts.

One such method involves the reaction of salicylic acids with dichloromethane or 1,1-dichloroethane (B41102) as the C1 source under catalyst- and additive-free conditions. rsc.org These reactions are often promoted by a simple base and are characterized by the use of commercially available and inexpensive starting materials, shorter reaction times, and practicality, making them attractive for large-scale synthesis. rsc.org This catalyst-free approach can, in principle, be applied to the synthesis of 5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one by using 5-fluorosalicylic acid as the starting material.

The following table summarizes the different synthetic approaches discussed:

Methodology Starting Material(s) Key Reagents/Conditions Product Advantages Disadvantages
Classical Core Construction Salicylic Acid, DichloromethaneBase4H-Benzo[d] rsc.orgnih.govdioxin-4-oneWell-establishedMay require specific catalysts and conditions
Classical Core Construction Salicylic Acid, Acetylenic EsterCu(I) catalyst, Base4H-Benzo[d] rsc.orgnih.govdioxin-4-oneVersatile for substituted analoguesRequires a metal catalyst
Multi-Step Synthesis (Pre-fluorinated) 5-Fluorosalicylic Acid, DichloromethaneBase5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-oneRegioselective fluorinationRequires synthesis of the fluorinated precursor
Multi-Step Synthesis (Direct Fluorination) 4H-Benzo[d] rsc.orgnih.govdioxin-4-oneElectrophilic Fluorinating Agent (e.g., NFSI)5-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-onePotentially more atom-economicalRegioselectivity can be challenging
Catalyst-Free Synthesis Salicylic Acid, DichloromethaneBase4H-Benzo[d] rsc.orgnih.govdioxin-4-oneSustainable, catalyst-free, cost-effectiveScope for complex substrates may be limited

Metal-Catalyzed Cyclization and Functionalization Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of 4H-benzo[d] nih.govrsc.orgdioxin-4-ones, transition metals, particularly copper, play a crucial role in facilitating key bond-forming and cyclization steps.

Copper-Catalyzed Tandem Reactions in Benzo[d]nih.govrsc.orgdioxin-4-one Synthesis

A notable synthetic approach involves a copper-catalyzed tandem reaction utilizing readily available starting materials. rsc.org This method synthesizes benzo[d] nih.govrsc.orgdioxin-4-ones from ortho-halobenzoic acids and dichloromethane in the presence of potassium hydroxide. rsc.orgrsc.org The reaction is effectively catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂). rsc.org The process is believed to involve two key sequential reactions: a copper-catalyzed hydroxylation of the aryl-halogen bond, followed by a double Williamson etherification with dichloromethane to form the heterocyclic ring. rsc.orgrsc.orgresearchgate.net This strategy provides a practical alternative to methods that start from o-hydroxyl benzoic acids. rsc.org For the synthesis of the target compound, 5-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one, a corresponding substituted precursor like 5-fluoro-2-iodobenzoic acid would be used.

Table 1: Copper-Catalyzed Synthesis of Benzo[d] nih.govrsc.orgdioxin-4-one Derivatives

Entryo-Halobenzoic AcidCatalyst (mol%)Yield (%)
12-Iodobenzoic acidCu(OAc)₂ (10)85
22-Bromo-5-methylbenzoic acidCu(OAc)₂ (10)75
35-Chloro-2-iodobenzoic acidCu(OAc)₂ (10)80
42-Iodo-4-nitrobenzoic acidCu(OAc)₂ (10)68

This table represents typical yields for the copper-catalyzed reaction as described in the literature. Specific yields for the fluoro-substituted analogue would be determined experimentally.

Other Transition Metal-Mediated Transformations

While copper catalysis is prominent in the synthesis of the benzodioxinone core, other transition metals have been employed for the synthesis of analogous sulfur-containing heterocycles. For instance, an iron-catalyzed intermolecular reaction between thiosalicylic acid and internal alkynes has been reported for the synthesis of 1,3-oxathiine derivatives. nih.gov This indicates the potential for exploring other transition metals like iron in mediating the cyclization reactions necessary to form similar heterocyclic systems, although copper remains the most documented catalyst for the specific synthesis of benzo[d] nih.govrsc.orgdioxin-4-ones.

Direct Synthetic Pathways from Precursors (e.g., Salicylic Acid Derivatives with Acetylenic Esters)

A highly efficient and direct method for synthesizing 4H-benzo[d] nih.govrsc.orgdioxin-4-one derivatives involves the reaction of salicylic acids with acetylenic esters. nih.gov This transformation is mediated by copper(I) iodide (CuI) in the presence of a base, sodium bicarbonate (NaHCO₃), in acetonitrile (B52724) as the solvent. rsc.orgrsc.org The reaction proceeds through a CuI-mediated addition of the salicylic acid to the acetylenic ester, which is then followed by an intramolecular cyclization to yield the final benzodioxinone product. rsc.org

This methodology is versatile, accommodating both mono- and disubstituted acetylenic esters effectively. nih.govrsc.org To synthesize 5-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one, 5-fluorosalicylic acid would serve as the starting precursor, reacting with an appropriate acetylenic ester under the optimized reaction conditions.

Table 2: Synthesis of 4H-Benzo[d] nih.govrsc.orgdioxin-4-ones from Salicylic Acids and Acetylenic Esters

Salicylic AcidAcetylenic EsterProduct Yield (%)
Salicylic acidDiethyl acetylenedicarboxylate92
5-Chlorosalicylic acidDiethyl acetylenedicarboxylate89
Salicylic acidEthyl phenylpropiolate85
5-Nitrosalicylic acidEthyl propiolate69

Data adapted from a study on the CuI-mediated synthesis of functionalized benzo nih.govrsc.orgdioxin-4-ones. researchgate.net

Intramolecular Oxidative Cyclization Pathways

Intramolecular oxidative cyclization represents another strategic approach to the formation of heterocyclic rings. This pathway involves the use of an oxidizing agent to facilitate a ring-closing reaction. In the synthesis of related complex heterocyclic systems, molecular iodine has been shown to promote such oxidative cyclizations. frontiersin.org For example, an intermediate can undergo an iodine-mediated cyclization to form a fused ring system. frontiersin.org This type of reaction, where an oxidizing agent induces cyclization, is a powerful tool in synthetic chemistry. While specific examples focusing directly on the synthesis of 5-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one via this pathway are not extensively detailed, the principle serves as a viable synthetic strategy for constructing the core ring structure from a suitably functionalized acyclic precursor.

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzo[d]acs.orgnih.govdioxin-4-one Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one, the regiochemical outcome of such reactions is directed by the combined electronic effects of the fluorine atom and the benzo[d] acs.orgnih.govdioxin-4-one moiety.

The fluorine atom is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. acs.org However, due to its high electronegativity, fluorine is also a deactivating group via the inductive effect, making the ring less reactive towards electrophiles compared to benzene (B151609). acs.org The benzo[d] acs.orgnih.govdioxin-4-one ring system, containing two oxygen atoms and a carbonyl group, is generally considered to be deactivating due to the electron-withdrawing nature of the oxygen and carbonyl groups.

The interplay of these directing effects determines the position of substitution. The fluorine atom strongly directs incoming electrophiles to the ortho and para positions relative to itself. The dioxinone moiety will also influence the substitution pattern. Given that the 5-position is occupied by fluorine, the potential sites for electrophilic attack are C6, C7, and C8. The directing effects of the substituents are summarized in the table below.

PositionInfluence of Fluorine (at C5)Influence of Dioxinone RingOverall Predicted Reactivity
C6 Ortho---Activated
C7 Meta---Deactivated
C8 Para---Activated

Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions. The exact ratio of ortho to para substitution can be influenced by steric hindrance and the specific reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one

Electrophilic Reagent Predicted Major Product(s)
HNO₃/H₂SO₄ (Nitration) 5-Fluoro-6-nitro-4H-benzo[d] acs.orgnih.govdioxin-4-one and 5-Fluoro-8-nitro-4H-benzo[d] acs.orgnih.govdioxin-4-one
Br₂/FeBr₃ (Bromination) 6-Bromo-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one and 8-Bromo-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one
SO₃/H₂SO₄ (Sulfonation) 5-Fluoro-4-oxo-4H-benzo[d] acs.orgnih.govdioxin-6-sulfonic acid and 5-Fluoro-4-oxo-4H-benzo[d] acs.orgnih.govdioxin-8-sulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation) 6-Alkyl-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one and 8-Alkyl-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one
RCOCl/AlCl₃ (Friedel-Crafts Acylation) 6-Acyl-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one and 8-Acyl-5-fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one

Nucleophilic Attack at the Carbonyl Center of 5-Fluoro-4H-benzo[d]acs.orgnih.govdioxin-4-one

The carbonyl group of the lactone in 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one is an electrophilic center and is susceptible to attack by nucleophiles. wikipedia.org This reactivity is characteristic of esters. The attack of a nucleophile on the carbonyl carbon leads to a tetrahedral intermediate, which can then collapse to yield a variety of products, often involving the opening of the dioxinone ring.

The electron-withdrawing fluorine atom at the 5-position is expected to enhance the electrophilicity of the carbonyl carbon through inductive effects, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

Common nucleophilic reactions at the carbonyl center include:

Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to the corresponding 2-hydroxy-6-fluorobenzoic acid.

Alcoholysis: Reaction with alcohols in the presence of an acid or base catalyst can lead to the formation of the corresponding ester of 2-hydroxy-6-fluorobenzoic acid.

Aminolysis: Amines can react to form the corresponding 2-hydroxy-6-fluorobenzamide. This reaction is particularly efficient and is discussed in more detail in section 3.5.

Grignard Reagents: Reaction with Grignard reagents (RMgX) would be expected to lead to the opening of the lactone ring and the formation of a diol after a second addition of the Grignard reagent to the initially formed ketone.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the lactone in 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one can be reduced by various reducing agents. The outcome of the reduction depends on the strength and type of the reducing agent used.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a diol. In this case, the expected product would be (2-fluoro-6-(hydroxymethyl)phenyl)methanol.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often selectively reduce esters to aldehydes at low temperatures. However, controlling the reaction to stop at the aldehyde stage can be challenging. Another possibility is the formation of a lactol (a hemiacetal).

Table 2: Potential Reduction Products of 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one

Reducing Agent Potential Product(s)
Lithium aluminum hydride (LiAlH₄) (2-Fluoro-6-(hydroxymethyl)phenyl)methanol
Diisobutylaluminium hydride (DIBAL-H) 5-Fluoro-2H-benzo[d] acs.orgnih.govdioxin-4-ol (lactol) or 2-fluoro-6-hydroxybenzaldehyde
Sodium borohydride (B1222165) (NaBH₄) Generally less reactive towards esters, may require harsh conditions or not react.

Ring-Opening and Ring-Closing Transformations of the Dioxinone Moiety

The dioxinone ring can undergo various transformations involving ring-opening and ring-closing reactions. One of the most notable reactions of benzodioxinones is their photochemical ring-opening. acs.orgacs.org Upon UV irradiation, benzodioxinones can undergo a retro [2+2] cycloaddition reaction to generate a highly reactive ketene (B1206846) intermediate and a benzophenone (B1666685) derivative (if substituted at the 2-position). acs.orgnih.govacs.org In the case of 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one, photolysis would be expected to yield a fluorinated quino-ketene. These ketene intermediates can be trapped by various nucleophiles, such as alcohols or amines, to form salicylic (B10762653) acid esters or amides, respectively. nih.gov

The dioxinone ring can also be opened under nucleophilic conditions as described in section 3.2. Ring-closing reactions to form the dioxinone ring are typically achieved by reacting a salicylic acid derivative with a suitable C1 synthon.

Amidation Reactions of Benzo[d]acs.orgnih.govdioxin-4-one Derivatives

Amidation of 4H-benzo[d] acs.orgnih.govdioxin-4-one derivatives is a well-established and efficient transformation. rsc.orgnih.gov These compounds react readily with primary amines at room temperature to afford the corresponding salicylamides in moderate to good yields. rsc.orgnih.gov This reaction proceeds via nucleophilic attack of the amine at the carbonyl carbon, leading to the opening of the dioxinone ring.

This methodology is expected to be directly applicable to 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one. The presence of the electron-withdrawing fluorine atom may even facilitate the reaction by increasing the electrophilicity of the carbonyl carbon.

General Reaction Scheme for Amidation: 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one + R-NH₂ → N-alkyl-5-fluoro-2-hydroxybenzamide + Formaldehyde

This reaction provides a convenient route to a variety of N-substituted 5-fluorosalicylamides, which are of interest in medicinal chemistry.

Functionalization of the Fluorine Substituent

The fluorine atom on the aromatic ring can potentially be replaced through a nucleophilic aromatic substitution (SNAr) reaction. However, aryl fluorides are generally less reactive in SNAr reactions compared to other aryl halides unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In 5-Fluoro-4H-benzo[d] acs.orgnih.govdioxin-4-one, the dioxinone ring is deactivating, which would disfavor SNAr.

Nevertheless, under forcing conditions or with very strong nucleophiles, it might be possible to displace the fluoride (B91410). Potential nucleophiles could include alkoxides, thiolates, or amines. The success of such reactions would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Alternatively, the fluorine substituent can be functionalized through metallation-substitution sequences. For instance, directed ortho-metallation (DoM) could potentially be used to deprotonate the C6 position, followed by quenching with an electrophile. However, the acidity of the C6 proton would be a critical factor.

Derivatization and Structural Modification Strategies Based on 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One

Synthesis of Substituted 4H-Benzo[d]wikipedia.orgresearchgate.netdioxin-4-one Derivatives

The synthesis of the core 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one structure and its substituted analogues can be achieved through several synthetic routes, primarily starting from 5-fluorosalicylic acid. A prevalent method involves the copper-catalyzed reaction of salicylic (B10762653) acids with acetylenic esters. rsc.orgscispace.comnih.gov This approach allows for the introduction of substituents at the 2-position of the dioxinone ring.

A general scheme for this synthesis is the reaction of a salicylic acid with an acetylenic ester in the presence of a copper(I) iodide (CuI) catalyst and a base such as sodium bicarbonate (NaHCO3) in a suitable solvent like acetonitrile (B52724). rsc.org This method is applicable to both mono- and di-substituted acetylenic esters, leading to a variety of 2-substituted and 2,2-disubstituted 4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one derivatives.

For the synthesis of 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one, 5-fluorosalicylic acid would be the starting material. The reaction conditions can be adapted to introduce various substituents at the 2-position, depending on the choice of the acetylenic ester.

Table 1: Synthesis of 2-Substituted 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one Derivatives

Entry 5-Fluorosalicylic Acid Acetylenic Ester Product
1 Present Dimethyl acetylenedicarboxylate Methyl 5-fluoro-4-oxo-2-(methoxycarbonylmethyl)-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-2-carboxylate
2 Present Ethyl propiolate Ethyl 5-fluoro-4-oxo-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-2-carboxylate

Another approach to 2,2-disubstituted derivatives involves the reaction of salicylic acids with ketones in the presence of a condensing agent. While not explicitly detailed for the 5-fluoro derivative, this general methodology provides a pathway to a range of analogues.

Functional Group Introduction on the Benzo Ring System

The introduction of new functional groups onto the benzo ring of 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one is governed by the principles of electrophilic aromatic substitution. The existing substituents, the fluorine atom and the dioxinone moiety, will direct the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the dioxinone ring, with its ester-like character, is expected to be a deactivating group and a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution reactions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Halogenation: Bromination or chlorination would likely occur at the positions ortho or para to the activating fluorine atom, and meta to the deactivating dioxinone ring.

Nitration: The introduction of a nitro group using a mixture of nitric and sulfuric acid is anticipated to follow the same regiochemical preference.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions would also be directed to the positions activated by the fluorine atom.

While specific literature on these reactions for 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one is not abundant, the general principles of electrophilic aromatic substitution provide a strong predictive framework for its derivatization.

Modifications of the Dioxinone Ring

The dioxinone ring of 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one is susceptible to various modifications, offering another avenue for structural diversification.

One significant reaction is the ring-opening amidation . Treatment of 4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-ones with primary amines can lead to the formation of the corresponding salicylamides. rsc.orgscispace.comnih.gov This reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the dioxinone ring, followed by ring opening. This provides a straightforward method to convert the benzodioxinone scaffold into functionalized salicylamide (B354443) derivatives.

Table 2: Ring-Opening Amidation of a 2-Substituted 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one

Entry Benzodioxinone Derivative Amine Product
1 5-Fluoro-2-methyl-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one Propylamine N-propyl-5-fluoro-2-hydroxy-benzamide

Another modification involves the introduction of an exocyclic double bond at the 2-position to form 2-methylene-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-ones . These derivatives can serve as versatile intermediates for further reactions, such as cycloadditions. While the direct synthesis from the 5-fluoro analogue has not been detailed, related structures have been prepared and utilized in subsequent transformations. nih.gov

Cycloaddition reactions of the dioxinone ring, particularly those with an exocyclic double bond, can lead to the formation of more complex polycyclic systems. The dienophilic nature of the double bond in 2-methylene derivatives would allow for Diels-Alder reactions with various dienes, providing access to a diverse range of fused ring systems.

Remote Stereoselectivity in 1,3-Dioxin-4-one Synthesis and Derivatives

Achieving stereocontrol in the synthesis of 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one derivatives, particularly when introducing stereocenters at the 2- and 3-positions of the dioxinone ring or on side chains, is a significant challenge. The concept of remote stereoselectivity involves controlling the stereochemistry of a newly formed chiral center that is not directly adjacent to an existing one.

In the context of 1,3-dioxin-4-ones, this can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting materials, for instance, to the salicylic acid or the acetylenic ester, to direct the stereochemical outcome of the cyclization reaction. wikipedia.orgscielo.org.mx After the desired stereocenter is established, the auxiliary can be removed. Common chiral auxiliaries include those derived from amino acids or other naturally occurring chiral molecules.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce enantioselectivity in the formation of the dioxinone ring or in subsequent modification reactions. researchgate.net

Substrate-Controlled Diastereoselection: When a chiral center is already present in one of the reactants, it can influence the stereochemistry of the newly formed chiral centers. The inherent chirality of the substrate directs the approach of the reagents, leading to the preferential formation of one diastereomer over another.

For the synthesis of chiral 2,3-disubstituted 1,3-dioxin-4-ones, the relative stereochemistry (syn or anti) can be influenced by the reaction conditions and the nature of the substituents. The principles of asymmetric induction, such as Cram's rule and the Felkin-Anh model, can be applied to predict the stereochemical outcome of reactions involving the addition of nucleophiles to a carbonyl group on a side chain attached to the dioxinone ring. wikipedia.orgmdpi.com

The development of synthetic methods that allow for high levels of remote stereoselectivity is crucial for accessing enantiomerically pure 5-Fluoro-4H-benzo[d] wikipedia.orgresearchgate.netdioxin-4-one derivatives for various scientific applications.

Spectroscopic Data for 5-Fluoro-4H-benzo[d] rsc.orgrsc.orgdioxin-4-one Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental spectroscopic data for the chemical compound 5-Fluoro-4H-benzo[d] rsc.orgrsc.orgdioxin-4-one. While extensive spectroscopic information exists for the parent compound, 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one, and its various other derivatives, the detailed characterization data for the 5-fluoro analogue, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not presently documented in the accessed resources.

The structural elucidation of novel or modified chemical entities relies heavily on these analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques) is crucial for determining the precise arrangement of atoms within a molecule. IR spectroscopy provides vital information about the functional groups present, and mass spectrometry confirms the molecular weight and offers insights into the compound's fragmentation patterns.

Although general principles of how a fluorine substituent at the 5-position would influence the spectra of the parent benzodioxinone can be predicted, the generation of a scientifically accurate and authoritative article requires concrete experimental data. Such data would typically be published in peer-reviewed journals following the synthesis and characterization of the compound. The absence of this information prevents a detailed analysis and discussion as per the requested outline.

Researchers interested in this specific compound may need to undertake its synthesis and subsequent spectroscopic analysis to generate the requisite data. Until such research is published, a detailed spectroscopic characterization of 5-Fluoro-4H-benzo[d] rsc.orgrsc.orgdioxin-4-one cannot be provided.

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One and Analogues

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one (molecular formula: C₈H₅FO₃), HRMS analysis would provide the experimental mass of its molecular ion.

This experimental value would be compared against the calculated theoretical mass. A minimal difference between these values, typically in the range of parts per million (ppm), would confirm the compound's elemental composition and, by extension, its molecular formula.

Table 1: Hypothetical HRMS Data for 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one (Note: This table is for illustrative purposes only, as experimental data is not available.)

Ion AdductCalculated Mass (m/z)Observed Mass (m/z)Mass Difference (ppm)
[M+H]⁺169.0295Data not availableData not available
[M+Na]⁺191.0115Data not availableData not available

Studies on analogous, non-fluorinated 4H-benzo[d] nih.govnih.govdioxin-4-one derivatives have successfully used HRMS to confirm their structures, often utilizing electrospray ionization (ESI) methods. rsc.org For instance, HRMS data for various derivatives confirm their respective molecular formulas with high precision. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry

If single crystals of 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one were available for analysis, X-ray diffraction would elucidate the geometry of its fused ring system. Key findings would include the planarity of the benzene (B151609) ring, the conformation of the dioxinone ring (e.g., boat, chair, planar), and the specific lengths of carbon-carbon, carbon-oxygen, carbon-fluorine, and carbon-hydrogen bonds.

Table 2: Illustrative X-ray Crystallographic Data for a Related Analogue, 5-(4-Fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one (Note: This data is for a different compound and is provided for structural context only.)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.865 (3)
b (Å) 7.781 (2)
c (Å) 12.780 (4)
β (°) ** 107.369 (5)
Volume (ų) **1126.1 (5)
Ring Conformation Half-boat

Source: nih.gov

In the crystal structure of the analogue 5-(4-Fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one, the six-membered dioxinone ring adopts a half-boat conformation. nih.gov Similar detailed geometric parameters would be expected from a crystallographic study of 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one, providing conclusive evidence of its molecular structure.

Computational Chemistry Investigations of 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations allow for the prediction of various molecular properties.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For similar heterocyclic compounds, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to accurately predict bond lengths and angles. ekb.egnih.gov The resulting optimized structure provides insights into the planarity and strain of the ring systems. For instance, in a related compound, 5-(4-Fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one, the six-membered dioxin ring was found to adopt a half-boat conformation. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for 5-Fluoro-4H-benzo[d] nih.govekb.egdioxin-4-one (Note: This table is illustrative as specific literature data for this compound is unavailable. Values are based on general parameters for similar structures.)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O~1.21 Å
Bond LengthC-F~1.35 Å
Bond LengthC-O (ring)~1.38 Å
Bond AngleO-C-C (ring)~120°
Bond AngleC-C-F~119°

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. espublisher.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors help in quantifying the chemical behavior of the molecule. ekb.eg

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Global Reactivity Descriptors (Conceptual) (Note: This table is illustrative as specific literature data for this compound is unavailable.)

DescriptorFormula
Electronegativity (χ)-(EHOMO + ELUMO)/2
Chemical Hardness (η)(ELUMO - EHOMO)/2
Chemical Softness (S)1/η
Electrophilicity Index (ω)χ2/(2η)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, where different colors indicate different electrostatic potential values. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). Green areas represent neutral potential. MEP maps are invaluable for predicting the sites of intermolecular interactions. ekb.eg

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption (UV-Vis) Studies

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. ekb.eg By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and oscillator strengths (a measure of absorption intensity). These theoretical spectra can be compared with experimental data to identify the nature of the electronic transitions, such as π→π* or n→π* transitions. ekb.egresearchgate.net

Vibrational Frequency Calculations and Theoretical IR Spectra Simulation

Computational methods can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other motions of the atoms. The calculated frequencies and their intensities can be used to simulate a theoretical Infrared (IR) spectrum. scispace.com By comparing the theoretical spectrum with an experimental one, chemists can assign specific absorption bands to particular vibrational modes within the molecule, aiding in its structural characterization.

Despite a comprehensive search for scientific literature, no specific studies detailing the computational chemistry, spectroscopic analysis, or reaction mechanisms solely for the chemical compound 5-Fluoro-4H-benzo[d] nih.govlookchem.comdioxin-4-one could be located.

The performed searches yielded information on related but structurally distinct compounds, such as other derivatives of 4H-benzo[d] nih.govlookchem.comdioxin-4-one. However, in strict adherence to the request to focus exclusively on "5-Fluoro-4H-benzo[d] nih.govlookchem.comdioxin-4-one," this information cannot be used to generate the requested article.

Therefore, the following sections of the proposed outline cannot be completed due to the absence of specific research data for the target molecule:

Computational Chemistry Investigations of 5-Fluoro-4H-benzo[d] nih.govlookchem.comdioxin-4-one

Theoretical Insights into Reaction Mechanisms and Pathways

Without dedicated research on 5-Fluoro-4H-benzo[d] nih.govlookchem.comdioxin-4-one, any attempt to provide the requested detailed findings, data tables, and scientifically accurate content would be speculative and fall outside the scope of existing scientific literature.

Applications of 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One in Advanced Organic Synthesis

5-Fluoro-4H-benzo[d]rsc.orgrsc.orgdioxin-4-one as a Versatile Synthetic Intermediate

The 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one framework is widely recognized as a versatile synthetic intermediate in multistep organic synthesis. nih.gov This scaffold serves as a protected form of salicylic (B10762653) acid, allowing for a variety of chemical transformations. The introduction of a fluorine atom at the 5-position enhances its utility, providing a key building block for the synthesis of diverse fluorinated compounds. The reactivity of the dioxinone ring allows for its conversion into a spectrum of other functional groups and molecular structures. nih.gov Its versatile nature permits further functionalization and modification, enabling the creation of a wide array of derivatives with distinct properties for potential applications in pharmaceutical, agrochemical, and materials science industries. lookchem.com The presence of the fluorine atom can influence the electronic properties of the ring system, potentially modifying reaction pathways and enabling access to novel fluorinated molecules that would otherwise be difficult to synthesize.

Construction of Complex Heterocyclic Systems Utilizing the Benzo[d]rsc.orgrsc.orgdioxin-4-one Moiety

The inherent reactivity of the 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one moiety makes it an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. One notable transformation is its rearrangement under the conditions of the Vilsmeier-Haack reaction. researchgate.net This reaction involves treating the benzodioxinone with a formylating agent like the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), which triggers a sophisticated molecular rearrangement. researchgate.netwikipedia.org

This process leads to an electrophilically triggered recyclization, transforming the six-membered dioxinone ring into entirely new heterocyclic frameworks. researchgate.net Specifically, this cascade reaction can yield polyfunctional derivatives of xanthenes, which are valuable tricyclic structures found in many dyes and biologically active compounds. researchgate.netresearchgate.net The ability to use the relatively simple benzodioxinone scaffold to construct intricate systems like xanthenes highlights its importance in synthetic strategies aimed at generating molecular complexity. researchgate.net The reaction proceeds under heating, for instance at 110 °C, and results in the formation of formyl- or bromo-substituted xanthene derivatives, depending on the specific Vilsmeier reagent used. researchgate.netresearchgate.net

Role in Multicomponent Reactions and Cascade Processes

The structural features of 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one lend themselves to participation in cascade reactions, where a series of intramolecular transformations occur sequentially to build complex products from simpler starting materials. The previously mentioned rearrangement of 1,3-benzo(naphtho)dioxin-4-ones into xanthenes under Vilsmeier-Haack conditions is a prime example of such a process. researchgate.net This transformation is not a simple substitution but an "electrophilic triggered recyclization," indicating a cascade of bond-forming and bond-breaking events initiated by the electrophilic Vilsmeier reagent. researchgate.net The unique geminal arrangement of two oxygen atoms within the lactone-containing ring structure facilitates this complex rearrangement. researchgate.net While multicomponent reactions (MCRs)—where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants—are a cornerstone of modern synthetic chemistry for building complex molecules like pyranonaphthoquinones, the direct participation of 5-Fluoro-4H-benzo[d] rsc.orgrsc.orgdioxin-4-one in such reactions is an area of ongoing research. lqdtu.edu.vn However, its established role in cascade rearrangements underscores its potential as a valuable substrate for developing novel, efficient synthetic methodologies.

Precursor for Salicylamide (B354443) Synthesis

One of the most direct and valuable applications of the 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one scaffold is its use as a precursor for the synthesis of salicylamides. nih.gov Salicylamides are an important class of compounds in medicinal chemistry, acting as inhibitors for various biological receptors. nih.gov The conversion from the benzodioxinone to the corresponding salicylamide is remarkably efficient. rsc.org

The reaction involves the direct amidation of the 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one derivative with a primary amine. nih.gov This process typically occurs readily at room temperature and provides the desired salicylamide product in moderate to good yields. rsc.orgnih.govresearchgate.net This synthetic route is highly attractive due to its mild conditions and operational simplicity, avoiding the need for harsh reagents or complex protection-deprotection strategies that are often required when starting from salicylic acid itself. The reaction effectively opens the dioxinone ring to generate the final amide product.

Below is a table illustrating the conversion of various benzodioxinone derivatives to their corresponding salicylamides, demonstrating the general applicability of this synthetic method.

Benzodioxinone ReactantAmine ReactantProductYield (%)
Dimethyl 2-(4-oxo-4H-benzo[d] rsc.orgrsc.orgdioxin-2-yl)malonateBenzylamineDimethyl 2-(2-(benzylcarbamoyl)phenoxy)malonate81%
Dimethyl 2-(4-oxo-4H-benzo[d] rsc.orgrsc.orgdioxin-2-yl)malonatePropylamineDimethyl 2-(2-(propylcarbamoyl)phenoxy)malonate85%
2-Phenyl-4H-benzo[d] rsc.orgrsc.orgdioxin-4-oneBenzylamineN-benzyl-2-hydroxybenzamide78%
2-Phenyl-4H-benzo[d] rsc.orgrsc.orgdioxin-4-oneAnilineN-phenyl-2-hydroxybenzamide75%

This table is a representative example based on data for the parent 4H-benzo[d] rsc.orgrsc.orgdioxin-4-one scaffold. Data sourced from research on the direct amidation of these compounds. nih.gov

Exploration of 5 Fluoro 4h Benzo D 1 2 Dioxin 4 One and Derivatives in Medicinal Chemistry Research Pre Clinical

Design of Novel Therapeutic Candidates Based on the Fluorinated Benzo[d]nih.govnih.govdioxinone Core

Information on the design and pre-clinical investigation of therapeutic candidates specifically derived from the 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one core is not available in the reviewed scientific literature.

Potential Applications in Agrochemical Science

Evaluation of 5-Fluoro-4H-benzo[d]nih.govresearchgate.netdioxin-4-one Derivatives as Insecticides

While direct studies on the insecticidal activity of 5-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives are not extensively available in peer-reviewed literature, related compounds have shown promise. For instance, thio-derivatives of the parent compound, 4H-benzo[d] nih.govresearchgate.netdioxin-4-one, have been noted for their applications as insecticides and crop protection agents. researchgate.net This suggests that modifications to the core structure can lead to insecticidal properties.

Furthermore, research into derivatives of the related benzo[d] nih.govresearchgate.netdioxole moiety, such as those derived from piperine, has demonstrated effective insecticidal activity against various agricultural pests. nih.gov These studies often explore how different substituents on the aromatic ring influence the potency and spectrum of activity. The introduction of a fluorine atom, as in 5-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, is a common strategy in medicinal and agrochemical chemistry to enhance the efficacy of a lead compound. Fluorine's high electronegativity and ability to form strong bonds can influence a molecule's binding affinity to target sites in insects and its resistance to metabolic degradation.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical data on the insecticidal activity of various derivatives against a common agricultural pest.

Table 1: Hypothetical Insecticidal Activity of Benzodioxinone Derivatives against Plutella xylostella (Diamondback Moth)

Compound IDR1-SubstituentR2-SubstituentLC50 (µg/mL)Mortality at 100 µg/mL (%)
BZD-F15-FH15.285
BZD-Cl15-ClH22.578
BZD-H1HH50.160
BZD-F25-F7-CH312.892
BZD-F35-F7-OCH318.981

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results for these specific compounds.

Fungicidal Properties of Benzo[d]nih.govresearchgate.netdioxin-4-one Analogues

Similar to its insecticidal potential, the fungicidal properties of 5-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives are an area of speculative promise. The thio-derivatives of 4H-benzo[d] nih.govresearchgate.netdioxin-4-one have also been identified as having fungicidal applications. researchgate.net This indicates that the benzodioxinone scaffold is a viable starting point for the development of new fungicides.

A notable example of a successful fungicide containing a related fluorinated benzodioxole structure is Fludioxonil. The synthesis of this commercial fungicide involves a 2,2-difluoro-1,3-benzodioxole (B44384) intermediate. researchgate.net While structurally different from the compound of focus, Fludioxonil's success underscores the potential of fluorinated benzodioxole-type structures in creating effective and safe fungicides for seed treatment and crop protection.

The evaluation of fungicidal activity typically involves testing against a panel of economically important plant pathogens. The following table provides a hypothetical representation of such screening data.

Table 2: Hypothetical Fungicidal Activity of Benzodioxinone Analogues

Compound IDTarget FungusEC50 (µg/mL)Inhibition at 50 µg/mL (%)
BZD-F-S1Botrytis cinerea8.595
BZD-F-S2Fusarium graminearum12.388
BZD-Cl-S1Botrytis cinerea15.182
BZD-H-S1Botrytis cinerea35.765
FludioxonilBotrytis cinerea0.5>99

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results for these specific compounds.

Herbicide Development Incorporating the Fluorinated Dioxinone Structure

The incorporation of fluorine is a well-established strategy in the design of modern herbicides. Fluorinated compounds often exhibit potent herbicidal activity. For example, fluorinated N-phenylalkanesulfonamides have been synthesized and evaluated for their herbicidal properties.

While no direct research on the herbicidal activity of 5-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one has been published, the general principles of herbicide design suggest that this scaffold could be of interest. Herbicidal activity is often dependent on the molecule's ability to inhibit a specific enzyme or disrupt a vital biological process in plants. The electronic properties conferred by the fluorine atom in the 5-position of the benzodioxinone ring could be key to achieving such targeted activity.

Further research would be necessary to synthesize and screen a library of 5-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives against a range of monocot and dicot weeds to determine their herbicidal potential and crop selectivity.

Role in Materials Science and Advanced Functional Materials

5-Fluoro-4H-benzo[d]nih.govnih.govdioxin-4-one as a Precursor for Novel Polymeric Materials

There is currently a lack of specific research detailing the use of 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one as a direct precursor for novel polymeric materials. However, the foundational chemistry of related benzodioxinone structures provides a strong basis for its potential in this field. For instance, derivatives of 4H-benzo[d] nih.govnih.govdioxin-4-one are recognized as versatile synthetic intermediates. nih.gov The core structure is a key component in various biologically active molecules and their thio-derivatives have found use as insecticides and fungicides. nih.gov

The synthesis of functionalized benzo nih.govnih.govdioxin-4-ones from salicylic (B10762653) acid and acetylenic esters has been described, highlighting the adaptability of the benzodioxinone scaffold. nih.govrsc.org Furthermore, research into benzodioxinone mono-telechelics demonstrates their utility in creating block copolymers. nih.gov Specifically, poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) methyl ether (mPEG)-based monotelechelics have been prepared using alkyne-functionalized benzodioxinones. nih.gov These studies showcase how the benzodioxinone core can be modified and integrated into larger macromolecular structures, suggesting a potential pathway for the polymerization of 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one derivatives.

The synthesis of 5-fluoro-1,3-dioxin-4-ones has been established, positioning them as versatile building blocks for a range of fluorinated compounds. rsc.org The introduction of fluorine can significantly alter the chemical and physical properties of the resulting molecules, a principle that could be applied to create polymers with unique characteristics.

Incorporation into Optoelectronic or Luminescent Materials

The broader family of boronate esters, which can feature dioxin-like rings, are utilized as precursors in the synthesis of various materials and their optoelectronic responses are an active area of study. mdpi.com For example, the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde has been analyzed to understand its electronic and spectroscopic properties, including its response to fluoride (B91410) anions, which can induce changes in electron transition bands related to photon absorption and emission. mdpi.com This sensitivity to fluoride and the resulting changes in optoelectronic behavior in a related class of compounds suggest that a molecule like 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one, which inherently contains fluorine, could possess interesting photophysical properties.

While the specific applications for 5-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one are yet to be explored, the foundational research on similar fluorinated and benzodioxinone-containing molecules provides a strong rationale for its future investigation in the field of materials science.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

The academic contributions to the broader class of 4H-benzo[d] nih.govrsc.orgdioxin-4-ones have established them as versatile intermediates in organic synthesis and as core structures in biologically active molecules. nih.govrsc.org They are recognized as valuable scaffolds in the development of insecticides, fungicides, and potential therapeutic agents, including topoisomerase I inhibitors and antiplasmodial drugs. nih.govresearchgate.net Synthetic methodologies towards these compounds are reasonably well-developed, with both catalyst-free and metal-mediated approaches available. rsc.orgrsc.orgrsc.org

However, a significant research gap exists concerning specifically fluorinated analogues, most notably 5-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one. There is a dearth of literature detailing its synthesis, reactivity, and biological profile. The influence of the fluorine substituent at the 5-position on the electronic properties, stability, and biological interactions of the benzodioxinone ring system remains to be experimentally determined. This lack of specific data underscores a critical area for new research endeavors.

Unexplored Synthetic Avenues and Methodological Advancements

While general methods for the synthesis of 4H-benzo[d] nih.govrsc.orgdioxin-4-ones exist, the introduction of a fluorine atom at the 5-position necessitates the exploration of specialized synthetic strategies. rsc.orgrsc.org Future work should focus on adapting existing methods or developing novel routes that are amenable to fluorinated precursors.

Potential Synthetic Strategies:

Starting MaterialReagentPotential Method
2-hydroxy-6-fluorobenzoic acidDichloromethane (B109758)Catalyst-free cyclization
2-hydroxy-6-fluorobenzoic acidAcetylenic estersCopper(I)-mediated cyclization nih.govrsc.org
Fluorinated ortho-halobenzoic acidCarbon source (e.g., KOH, NaHCO3)Copper-catalyzed synthesis nih.gov

Furthermore, the development of more efficient and greener synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, for fluorinated benzodioxinones could represent a significant methodological advancement.

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

The reactivity of the 4H-benzo[d] nih.govrsc.orgdioxin-4-one core is known to be influenced by its electronic nature. The introduction of a highly electronegative fluorine atom at the 5-position is expected to significantly alter the electron density distribution within the aromatic ring and the dioxinone moiety. This will likely impact its susceptibility to nucleophilic and electrophilic attack, as well as its photochemical properties. acs.orgacs.org

Future mechanistic studies should aim to:

Quantify the electronic effects: Employ computational chemistry to model the electron distribution and predict reactivity.

Investigate reaction mechanisms: Conduct kinetic and isotopic labeling studies to elucidate the pathways of key reactions, such as nucleophilic acyl substitution and photochemical rearrangements. acs.orgresearchgate.net

Probe biological interactions: Utilize techniques like X-ray crystallography and NMR spectroscopy to understand how the 5-fluoro substituent influences binding to biological targets. The fluorine atom may participate in favorable orthogonal multipolar interactions or act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity. bohrium.com

Targeted Design and Synthesis of Advanced 5-Fluoro-4H-benzo[d]nih.govrsc.orgdioxin-4-one Analogues for Specific Applications

Building upon a deeper mechanistic understanding, the targeted design and synthesis of advanced analogues can be pursued. The 5-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one scaffold offers a versatile platform for further functionalization.

Potential Areas for Analogue Development:

Application AreaDesign StrategyRationale
Medicinal Chemistry Introduction of pharmacophoric groups at other positions on the aromatic ring.To modulate biological activity and target specific enzymes or receptors. nih.govfrontiersin.orgnih.gov
Agrochemicals Variation of substituents on the dioxinone ring.To optimize pesticidal or fungicidal activity and improve environmental persistence. nih.govresearchgate.net
Materials Science Incorporation into polymeric structures.To leverage the photochemical reactivity for applications in photolithography and polymer synthesis. acs.orgacs.orgresearchgate.net

The strategic placement of a fluorine atom can also be used to block sites of metabolism, thereby improving the pharmacokinetic profile of potential drug candidates. bohrium.com

Interdisciplinary Research Opportunities and Collaborations

The full potential of 5-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one and its derivatives can best be realized through interdisciplinary collaboration.

Organic Chemists and Medicinal Chemists: To design and synthesize novel analogues with optimized biological activity and drug-like properties. nih.govnih.gov

Computational Chemists and Structural Biologists: To model and elucidate the interactions of these compounds with biological targets, guiding rational drug design.

Materials Scientists and Polymer Chemists: To explore the application of the photochemical properties of these compounds in the development of new materials and photofunctional polymers. acs.orgacs.org

Agrochemical Scientists and Toxicologists: To develop new crop protection agents with improved efficacy and safety profiles.

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